molecular formula C11H11ClN2OS B2699091 N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide CAS No. 2411317-73-0

N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide

Cat. No. B2699091
CAS RN: 2411317-73-0
M. Wt: 254.73
InChI Key: ZIEIGKZLGQCALN-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)ethyl]-2-chloroacetamide is a chemical compound with the CAS Number: 847783-39-5. It has a molecular weight of 254.74 and its IUPAC name is N-[2-(1,3-Benzothiazol-2-yl)ethyl]-2-chloroacetamide . It is stored at room temperature and has a purity of 95%. It appears as a powder .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as N-[2-(1,3-Benzothiazol-2-yl)ethyl]-2-chloroacetamide, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The InChI code for N-[2-(1,3-Benzothiazol-2-yl)ethyl]-2-chloroacetamide is 1S/C11H11ClN2OS/c12-7-10(15)13-6-5-11-14-8-3-1-2-4-9(8)16-11/h1-4H,5-7H2,(H,13,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-[2-(1,3-Benzothiazol-2-yl)ethyl]-2-chloroacetamide is a powder that is stored at room temperature . Its molecular weight is 254.74 .

Safety And Hazards

The safety information for N-[2-(1,3-Benzothiazol-2-yl)ethyl]-2-chloroacetamide includes several hazard statements: H302, H315, H318, H335 . These correspond to potential hazards related to ingestion, skin contact, eye contact, and inhalation .

Future Directions

The future directions for research on N-[2-(1,3-Benzothiazol-2-yl)ethyl]-2-chloroacetamide and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For example, benzothiazole derivatives have shown promise as anti-tubercular compounds , suggesting potential for development as therapeutic agents.

properties

IUPAC Name

N-[2-(1,2-benzothiazol-3-yl)ethyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-7-11(15)13-6-5-9-8-3-1-2-4-10(8)16-14-9/h1-4H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEIGKZLGQCALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,2-Benzothiazol-3-yl)ethyl]-2-chloroacetamide

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